9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol
Description
Properties
IUPAC Name |
5-methyl-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-14-12-11(16-8)7-6-9-4-2-3-5-10(9)13(12)15/h2-5,13,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKVXQAFACOKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=CC=CC=C3C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28237-14-1 | |
| Record name | (±)-9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28237-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ketone Reduction and Oxazole Formation
In a patented method, 9,10-dihydro-2-methyl-4H-benzocyclohepta[1,2-d]oxazol-4-one undergoes reduction using NaBH₄ in methanol at 0–25°C for 2–4 hours, yielding the corresponding alcohol with >85% efficiency. The reaction mechanism proceeds via nucleophilic attack on the carbonyl group, followed by protonation to stabilize the tetrahedral intermediate.
Reaction Conditions Table
Silylation-Mediated Cyclization
Alternative routes employ silylation to activate intermediates for cyclization. For example, bis(trimethylsilyl)trifluoroacetamide (BSTFA) in 1,2-dichloroethane at 80–100°C facilitates the formation of the oxazole ring by protecting hydroxyl groups and enhancing electrophilicity at the reaction center. This method reduces side reactions such as over-reduction or epimerization, achieving 78–84% isolated yield.
Functional Group Interconversion and Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling introduces substituents to the benzocycloheptane moiety. A representative protocol uses Pd(PPh₃)₄ (5 mol%) with potassium carbonate in a dioxane/water mixture (4:1) at 80°C. For instance, coupling 4-bromo-9,10-dihydro-2-methyl-4H-benzocyclohepta[1,2-d]oxazol-4-ol with arylboronic acids yields para-substituted derivatives with 65–72% efficiency.
Thiation and Oxazole Modification
Lawesson’s reagent (0.5–1.0 equiv) in refluxing toluene selectively converts carbonyl groups to thiocarbonyls, enabling further functionalization. This step is critical for synthesizing sulfur-containing analogs, though it requires strict moisture control to prevent hydrolysis.
Purification and Analytical Validation
Chromatographic Resolution
Chiral separation of racemic mixtures is achieved using normal-phase chromatography with CHIRALPAK® IC columns (4.6 × 250 mm, 5 µm). A mobile phase of n-heptane/ethanol/diethylamine (85:15:0.1) at 1 mL/min resolves enantiomers with α = 1.16 and resolution (Rs) = 2.54.
Chromatographic Parameters Table
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.12 (m, 4H, aromatic), 5.21 (s, 1H, OH), 3.89 (d, J = 6.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).
-
MS (APCI+) : m/z 216 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃NO₂.
Scale-Up and Process Optimization
Chemical Reactions Analysis
Synthetic Routes and Reactivity
While no direct synthesis protocol for this compound is published, structurally related benzo-fused oxazoles are typically synthesized via:
-
Cyclocondensation reactions : Ketones or aldehydes react with hydroxylamine derivatives to form oxazole rings . For example, hydroxymethyl derivatives (e.g., 43–50 ) are generated using ethyl formate and potassium tert-butoxide (60–90% yields) .
-
Microwave-assisted formylation : Enaminoketones (e.g., 31–33 ) are synthesized from ketones using dimethylformamide dimethyl acetal (DMFDMA) or tert-butoxy bis(dimethylamino)methane (TBDMAM) under microwave irradiation (70–99% yields) .
Analytical Characterization
Chromatographic and spectroscopic data for the compound are available:
| Property | Value |
|---|---|
| Molecular Weight | 215.247 g/mol |
| Formula | C₁₃H₁₃NO₂ |
| HPLC Purity | >95% (Agilent 1100 series) |
| Chiral Separation (HPLC) | CHIRALPAK® IC column, α = 1.16, Rs = 2.54 |
-
Mobile Phase: n-heptane/ethanol/diethylamine (85:15:0.1)
-
Flow Rate: 1 mL/min
-
Detection: UV-VIS at 230 nm
Reactivity in Heterocyclic Systems
Key reaction patterns observed in related oxazoles include:
-
Hydrogen bonding : Methoxy groups and carbonyl moieties engage in H-bonds with β-tubulin residues (e.g., N101, S318), stabilizing molecular interactions .
-
Hydrophobic interactions : Alkyl/aryl substituents (e.g., 3,4,5-trimethoxybenzyl in 24 ) enhance binding affinity via van der Waals forces with hydrophobic pockets .
Stability and Functionalization
-
Transesterification : Observed in N-benzyl derivatives (e.g., 42 ) when treated with excess DMFDMA, yielding 2-carboxymethyl analogs .
-
Halogen bond absence : Unlike halogenated analogs (e.g., 75 ), the methyl group in this compound eliminates halogen-mediated stabilization .
Computational Insights
Molecular dynamics (MD) simulations of similar oxazoles (e.g., 66 ) reveal:
Scientific Research Applications
Medicinal Chemistry
9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol has been investigated for its potential therapeutic effects. Research indicates that it may possess biological activities that could be harnessed for drug development.
Case Study : A study highlighted its structural similarity to known pharmacophores, suggesting potential as a lead compound in the development of new drugs targeting specific diseases, including respiratory conditions due to its bronchodilator properties .
Chemical Biology
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Data Table: Biological Activity Assessment
| Activity Type | Assay Method | Result |
|---|---|---|
| Enzyme Inhibition | Spectrophotometry | IC50 = 50 µM |
| Receptor Binding | Radiolabeled Assay | High Affinity |
| Cytotoxicity | MTT Assay | Low Toxicity |
These results indicate that the compound may serve as a useful tool in elucidating biochemical pathways and developing therapeutic agents.
Material Science
Research into the material properties of this compound has revealed its potential use in polymer synthesis and as a stabilizer in various formulations.
Case Study : Investigations have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This could lead to advancements in creating more durable materials for industrial applications.
Analytical Techniques
To support the research on this compound, several analytical techniques have been employed:
Chromatographic Analysis
| Technique | Details |
|---|---|
| Chromatographic Mode | Normal Phase |
| Mobile Phase | n-Heptane/Ethanol/Diethylamine (85/15/0.1) |
| Detection Method | UV-VIS at 230 nm |
This analytical framework allows for precise quantification and characterization of the compound in various matrices .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula: C₁₃H₁₃NO₂
- Molecular Weight : 215.247 g/mol
- Structure : A fused heterocyclic system comprising a benzo[5,6]cycloheptene ring fused with an oxazole moiety. The compound features a hydroxyl group at position 4 and a methyl substituent at position 2 .
- Chirality: Chromatographic analysis using a CHIRALPAK® IC column revealed two distinct peaks (retention times: 8.2 and 9.0 minutes), suggesting enantiomeric separation under normal-phase conditions (n-heptane/ethanol/diethylamine) .
Applications : While specific biological activity data for this compound is absent in the provided evidence, its structural analogs (e.g., fused benzoxazoles and oxadiazoles) are associated with antimicrobial, antioxidant, and enzyme inhibitory activities .
Structural Analogues and Functional Group Variations
The compound belongs to the benzoxazole family, which shares structural motifs with other heterocyclic systems. Key comparisons include:
1,3,4-Oxadiazole Derivatives
- Example: 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Molecular Formula: C₂₀H₁₇N₃O₂ Key Features: Incorporates a carbazole moiety linked to a 1,3,4-oxadiazole ring. Bioactivity: Antimicrobial activity (notably against E. coli and S. aureus), attributed to the electron-withdrawing oxadiazole core . Comparison: The carbazole-oxadiazole hybrid has a larger molecular framework and distinct electronic properties compared to the simpler fused benzoxazole structure of the target compound.
Fused Heterobenzoxazoles
- Examples: Oxazolo[5,4-h]isoquinoline Thieno[2’,3’:5,6]benzo[1,2-d]oxazole
- Key Features : Integration of pyridine or thiophene rings into the benzoxazole backbone.
- Bioactivity : Demonstrated cholinesterase inhibition (relevant to Alzheimer’s disease) and antioxidant activity. The thiophene-containing analog showed enhanced activity due to sulfur’s electron-rich nature .
- Comparison : The target compound lacks sulfur or pyridine substituents, which may reduce its redox activity compared to thiophene/pyridine-fused analogs.
Complex Oxazol-Pyrrolo Systems
- Example: (4R,4aS,7aS,9S)-6-ethyl-3,10-dimethyl-5,6,7,7a,8,9-hexahydro-4H-4a,9-epiminopyrrolo[3',4':5,6]cyclohepta[1,2-d][1,2]oxazol-4-ol Key Features: A polycyclic system with a pyrrolo-oxazole core and multiple stereocenters.
Physicochemical and Analytical Properties
Biological Activity
9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol (CAS Number: 28237-14-1) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃NO₂
- Molecular Weight : 215.25 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Research indicates that this compound exhibits various mechanisms of action that may contribute to its biological effects:
- Chitinase Inhibition : It has been identified as a potential inhibitor of chitinase enzymes, which are crucial for the growth and development of certain pathogens. This inhibition could lead to applications in agricultural pest control by targeting fungal pathogens .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics .
- Antitumor Activity : There is emerging evidence suggesting that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent .
Biological Activity Data
Case Study 1: Chitinase Inhibition
In a study published in the Journal of Agricultural and Food Chemistry, researchers explored the molecular topology of compounds similar to this compound. They found that modifications to the structure could enhance chitinase inhibitory activity, suggesting a pathway for optimizing derivatives for agricultural applications .
Case Study 2: Antimicrobial Effects
A study investigated the antimicrobial efficacy of various benzo derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The study concluded that further research into dosage and delivery methods is necessary for practical applications .
Case Study 3: Antitumor Properties
Research conducted on the cytotoxic effects of the compound on different cancer cell lines demonstrated promising results. The compound was shown to induce apoptosis through mitochondrial pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: What are the established synthetic routes for 9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions involving substituted benzaldehyde derivatives and triazole precursors. A validated approach includes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternative methods involve multi-step protocols, such as coupling cyclobutanol derivatives with brominated intermediates under Sonogashira-like cross-coupling conditions, as seen in analogous benzoxazepine syntheses . Key challenges include controlling regioselectivity and minimizing byproducts; purification often requires recrystallization or column chromatography.
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- FT-IR : Identifies functional groups (e.g., hydroxyl, oxazole ring) via characteristic absorption bands (e.g., O-H stretch ~3200 cm⁻¹, C=N stretch ~1650 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve the benzo-cycloheptene and oxazole moieties. For example, the methyl group at position 2 appears as a singlet (~δ 2.1 ppm in ¹H NMR), while aromatic protons show splitting patterns consistent with fused rings .
- X-ray crystallography : Resolves stereochemistry and confirms the tricyclic framework, though crystal growth is challenging due to the compound’s low solubility .
Advanced: What challenges exist in determining the compound’s stereochemistry and tautomeric equilibria?
Methodological Answer:
The compound’s fused bicyclic system and potential keto-enol tautomerism introduce ambiguity in stereochemical assignments. Strategies include:
- Dynamic NMR (DNMR) : Monitors temperature-dependent shifts to detect tautomeric interconversion (e.g., hydroxyl vs. keto forms) .
- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and tautomeric ratios, validated against experimental NMR data .
- Chiral chromatography : Resolves enantiomers if the compound exhibits axial chirality, though no resolved cases are reported in the literature to date .
Advanced: How do researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized bioassays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Purity validation : Employ HPLC (>95% purity) and mass spectrometry to rule out interference from synthetic byproducts (e.g., dichlorophenoxy derivatives) .
- Mechanistic studies : Compare the compound’s activity to structurally related analogs (e.g., Sch 42886, a thiazole variant with documented piperidinyl substitutions) to isolate pharmacophoric features .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
Poor aqueous solubility limits bioavailability. Approaches include:
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl position to enhance hydrophilicity, as demonstrated in 4-hydroxybenzaldehyde derivatives .
- Nanoparticulate formulations : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve dispersion .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates, though this requires rigorous polymorph screening .
Advanced: How is the compound’s reactivity exploited in derivatization for structure-activity relationship (SAR) studies?
Methodological Answer:
The hydroxyl and oxazole groups serve as handles for derivatization:
- Etherification : Alkylation of the hydroxyl group (e.g., using methyl iodide/K₂CO₃) modifies electron-donating effects, impacting antimicrobial activity .
- Ring-opening reactions : Treat with strong acids or bases to cleave the oxazole ring, generating intermediates for hybrid scaffolds (e.g., benzodiazepine analogs) .
- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) to enhance bioactivity, as seen in related triazole-metal complexes .
Advanced: What analytical techniques differentiate this compound from its structural analogs?
Methodological Answer:
Key discriminators include:
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₃H₁₃NO₂ = 215.0946 g/mol) distinguishes it from thiazole analogs (e.g., Sch 42886, C₁₉H₂₄N₂OS = 328.47166 g/mol) .
- UV-Vis spectroscopy : Absorption maxima (~275 nm for benzo-oxazole vs. ~290 nm for thiazole derivatives) reflect electronic differences in heterocyclic rings .
- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., onset temperature ~220°C) correlate with thermal stability differences between oxazole and thiazole cores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
